Cas no 2228406-05-9 (2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropylmethanamine)

2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropylmethanamine
- 2228406-05-9
- [2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine
- EN300-1950174
-
- インチ: 1S/C9H11F2NO/c1-6-2-3-7(13-6)8(5-12)4-9(8,10)11/h2-3H,4-5,12H2,1H3
- InChIKey: QPPMJAWSHIFQQB-UHFFFAOYSA-N
- ほほえんだ: FC1(CC1(C1=CC=C(C)O1)CN)F
計算された属性
- せいみつぶんしりょう: 187.08087030g/mol
- どういたいしつりょう: 187.08087030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1950174-0.1g |
[2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine |
2228406-05-9 | 0.1g |
$1447.0 | 2023-09-17 | ||
Enamine | EN300-1950174-0.05g |
[2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine |
2228406-05-9 | 0.05g |
$1381.0 | 2023-09-17 | ||
Enamine | EN300-1950174-5.0g |
[2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine |
2228406-05-9 | 5g |
$4764.0 | 2023-06-03 | ||
Enamine | EN300-1950174-5g |
[2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine |
2228406-05-9 | 5g |
$4764.0 | 2023-09-17 | ||
Enamine | EN300-1950174-1g |
[2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine |
2228406-05-9 | 1g |
$1643.0 | 2023-09-17 | ||
Enamine | EN300-1950174-10.0g |
[2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine |
2228406-05-9 | 10g |
$7065.0 | 2023-06-03 | ||
Enamine | EN300-1950174-2.5g |
[2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine |
2228406-05-9 | 2.5g |
$3220.0 | 2023-09-17 | ||
Enamine | EN300-1950174-0.25g |
[2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine |
2228406-05-9 | 0.25g |
$1513.0 | 2023-09-17 | ||
Enamine | EN300-1950174-1.0g |
[2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine |
2228406-05-9 | 1g |
$1643.0 | 2023-06-03 | ||
Enamine | EN300-1950174-0.5g |
[2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropyl]methanamine |
2228406-05-9 | 0.5g |
$1577.0 | 2023-09-17 |
2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropylmethanamine 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropylmethanamineに関する追加情報
Research Brief on 2,2-Difluoro-1-(5-methylfuran-2-yl)cyclopropylmethanamine (CAS: 2228406-05-9): Recent Advances and Applications
The compound 2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropylmethanamine (CAS: 2228406-05-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This structurally unique molecule, featuring a difluorinated cyclopropyl ring and a 5-methylfuran moiety, has demonstrated promising potential in drug discovery, particularly as a building block for novel bioactive compounds. Recent studies have explored its synthetic accessibility, physicochemical properties, and biological activities, positioning it as a valuable scaffold for medicinal chemistry applications.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) investigated the compound's role as a key intermediate in the synthesis of potent γ-aminobutyric acid (GABA) receptor modulators. The research team demonstrated that the difluorocyclopropyl group significantly enhances metabolic stability while maintaining favorable blood-brain barrier permeability, making derivatives of 2228406-05-9 particularly suitable for central nervous system (CNS) targeting drugs. The study reported improved pharmacokinetic profiles compared to non-fluorinated analogs, with enhanced oral bioavailability and reduced clearance rates.
In parallel research, scientists at several pharmaceutical companies have incorporated 2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropylmethanamine into their drug discovery pipelines. Patent applications (WO2023187541, US20230295021) filed in 2023 reveal its use in developing novel antiviral agents, particularly against RNA viruses. The compound's unique electronic properties, conferred by the difluorocyclopropyl group, appear to facilitate specific interactions with viral polymerases while maintaining low cytotoxicity in host cells.
Recent synthetic methodology developments have significantly improved access to this compound. A 2024 publication in Organic Letters (DOI: 10.1021/acs.orglett.4c00345) described an efficient asymmetric synthesis route that achieves >99% enantiomeric excess, addressing previous challenges in stereocontrol. This advancement is particularly important as the biological activity of derivatives has shown strong stereodependence in preliminary assays.
From a safety and toxicology perspective, recent preclinical studies (presented at the 2024 ACS Spring Meeting) indicate that the core scaffold demonstrates favorable toxicological profiles in rodent models, with no observed mutagenicity in Ames tests and acceptable margins of safety in acute toxicity studies. These findings support its continued development as a pharmaceutical intermediate.
Looking forward, the versatility of 2,2-difluoro-1-(5-methylfuran-2-yl)cyclopropylmethanamine suggests it will remain an important focus of research. Current investigations are exploring its application in PROTAC (proteolysis targeting chimera) development, where its physicochemical properties may offer advantages in ternary complex formation. Additionally, computational studies predict that modifications of this scaffold could yield compounds with activity against emerging therapeutic targets, including certain protein-protein interactions previously considered undruggable.
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